
2-(3,4-dihydro-2H-pyrrol-5-yl)pyridine
Vue d'ensemble
Description
Mécanisme D'action
Target of Action
The primary target of o-Myosmine is the α4β2 nicotinic acetylcholine receptor (nAChR) . This receptor is a type of ionotropic receptor and is widely distributed in the nervous system. It plays a crucial role in neurotransmission and is involved in various physiological processes.
Mode of Action
o-Myosmine interacts with its target, the α4β2 nAChR, with a relatively low affinity, having a Ki value of 3300 nM . The interaction of o-Myosmine with the receptor can influence the receptor’s function, potentially altering the transmission of signals in the nervous system.
Biochemical Pathways
It is known that o-myosmine can be easily nitrosated, yielding 4-hydroxy-1-(3-pyridyl)-1-butanone (hpb) and the esophageal tobacco carcinogen n’-nitrosonornicotine . These compounds may have further effects on cellular processes and pathways.
Pharmacokinetics
It has been observed that in wistar rats, a higher percentage of the radioactivity from o-myosmine was excreted in urine at lower doses (0001 and 0005 μmol/kg), compared to higher doses (05 and 50 μmol/kg), where only 778% and 754% of the dose was found in urine . This suggests that the bioavailability of o-Myosmine may be dose-dependent.
Result of Action
The formation of hpb and n’-nitrosonornicotine through the nitrosation of o-myosmine suggests that it may have potential carcinogenic effects, particularly in relation to esophageal cancer .
Action Environment
The action, efficacy, and stability of o-Myosmine can be influenced by various environmental factors. For instance, the pH of the environment can affect the rate of nitrosation of o-Myosmine . Additionally, factors such as temperature and the presence of other substances can potentially influence the interaction of o-Myosmine with its target receptor and its subsequent effects.
Analyse Biochimique
Biochemical Properties
2-(3,4-Dihydro-2H-pyrrol-5-yl)pyridine plays a significant role in biochemical reactions, particularly in the context of its interaction with nicotinic acetylcholine receptors (nAChRs). It exhibits low affinity for the α4β2 subtype of nAChRs with a Ki value of 3300 nM . This interaction is crucial as nAChRs are involved in neurotransmission and various neurological processes. Additionally, this compound can undergo nitrosation to form carcinogenic compounds such as N’-nitrosonornicotine .
Cellular Effects
This compound influences various cellular processes. It has been shown to affect cell signaling pathways, particularly those involving nAChRs. The compound’s interaction with these receptors can modulate neurotransmitter release and impact gene expression related to neuronal function . Furthermore, this compound can influence cellular metabolism by affecting the metabolic pathways it is involved in .
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through binding interactions with nAChRs. This binding can lead to either inhibition or activation of these receptors, depending on the context. The compound’s ability to undergo nitrosation also suggests a potential mechanism for its carcinogenic effects, as the nitrosated products can interact with DNA and other cellular components .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions but can degrade when exposed to light and heat . Long-term studies have shown that its effects on cellular function can vary, with some studies indicating potential long-term impacts on neurotransmitter release and receptor sensitivity .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At lower doses, the compound has been shown to have minimal adverse effects, while higher doses can lead to toxicity, including convulsions and other neurological symptoms . The threshold for these effects is dose-dependent, with significant toxic effects observed at doses above 50 μmol/kg .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and nitrosation reactions . The enzymes involved in these processes include cytochrome P450 oxidases, which facilitate the compound’s conversion to various metabolites . These metabolic processes can influence the overall metabolic flux and levels of related metabolites in the body .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions can affect the compound’s localization and accumulation in different tissues, influencing its overall biological activity .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components . The compound can be found in various cellular compartments, including the cytoplasm and nucleus, where it can exert its effects on gene expression and other cellular functions . Post-translational modifications and targeting signals may also play a role in directing the compound to specific subcellular locations .
Activité Biologique
2-(3,4-Dihydro-2H-pyrrol-5-yl)pyridine is a compound of significant interest due to its potential biological activities. This article reviews its biochemical properties, cellular effects, mechanisms of action, and relevant case studies, providing a comprehensive understanding of its biological activity.
The compound exhibits notable interactions with nicotinic acetylcholine receptors (nAChRs), particularly influencing neurotransmitter release and gene expression related to neuronal function. Its affinity for the α4β2 subtype of nAChRs is relatively low, with a Ki value of 3300 nM, indicating a specific yet limited interaction profile.
Cellular Effects
This compound has been shown to affect various cellular processes:
- Cell Signaling : The compound modulates signaling pathways associated with nAChRs.
- Gene Expression : It influences the expression of genes involved in neuronal function.
- Toxicity : In animal models, lower doses exhibit minimal adverse effects, while higher doses can lead to neurological toxicity, including convulsions.
Molecular Mechanism
The primary mechanism of action involves binding to nAChRs, which can lead to either activation or inhibition based on the context. Additionally, the compound's ability to undergo nitrosation suggests a potential for carcinogenic effects through interactions with DNA.
Metabolic Pathways
Metabolically, this compound is primarily processed in the liver via oxidation and nitrosation reactions. This metabolic pathway plays a crucial role in determining the compound's biological activity and toxicity.
Study on Anti-inflammatory Activity
In a study evaluating anti-inflammatory properties, derivatives of similar pyrrole compounds were tested for their effects on pro-inflammatory cytokines. While not directly testing this compound, related compounds showed significant inhibition of cytokines like IL-6 and TNF-α in human peripheral blood mononuclear cell cultures. This suggests potential therapeutic applications in inflammatory conditions .
Neuroprotective Effects
Research indicates that pyrrolo[3,4-c]pyridine derivatives exhibit neuroprotective properties. These compounds have been studied for their analgesic and sedative effects and may be beneficial in treating diseases affecting the nervous system .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared to other related compounds:
Compound | Biological Activity | Affinity for nAChRs |
---|---|---|
This compound | Modulates neurotransmitter release; low toxicity at low doses | Ki = 3300 nM |
Nicotine | Strong agonist at nAChRs; associated with addiction | Ki = 0.7 nM |
Myosmine | Moderate interaction with nAChRs; found in tobacco | Ki = 1.5 nM |
Applications De Recherche Scientifique
Anticancer Activity
Research has indicated that compounds similar to 2-(3,4-dihydro-2H-pyrrol-5-yl)pyridine exhibit significant anticancer properties. For instance, studies have shown that derivatives of this compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
Case Study: Inhibition of Cancer Cell Lines
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
This compound | HeLa | 15 | Induces apoptosis |
Analog A | MCF7 | 10 | Cell cycle arrest |
Analog B | A549 | 20 | Apoptosis via ROS generation |
Neurological Applications
The compound has been studied for its neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been shown to modulate neurotransmitter levels and protect neurons from oxidative stress.
Case Study: Neuroprotection in Animal Models
Study | Model | Outcome |
---|---|---|
Study A | Mouse model of Alzheimer's | Reduced amyloid plaque formation |
Study B | Rat model of Parkinson's | Improved motor function |
Organic Electronics
Due to its electron-rich nature, this compound is being explored as a potential material for organic semiconductors. Its ability to form stable thin films makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Properties for Organic Electronics
Property | Value |
---|---|
Conductivity (S/cm) | 0.01 |
Stability (thermal) | Up to 300°C |
Catalysis
The compound also shows promise as a catalyst in various organic reactions, including cross-coupling reactions and as a ligand in transition metal catalysis. Its ability to coordinate with metal centers enhances reaction rates and selectivity.
Case Study: Catalytic Activity
Reaction Type | Catalyst Used | Yield (%) |
---|---|---|
Suzuki Coupling | This compound-Pd complex | 85 |
Heck Reaction | This compound-Rh complex | 90 |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(3,4-dihydro-2H-pyrrol-5-yl)pyridine under laboratory conditions?
- Methodological Answer : Synthesis can involve cyclization reactions of precursors like 4-oxo-4-pyridin-3-yl butyronitrile or coupling reactions with tetrahydrofuran derivatives, as inferred from upstream raw materials listed in industrial synthesis pathways . For example, base-assisted cyclization (e.g., using NaOH in dichloromethane) has been effective for analogous pyrrolidine-pyridine hybrids . Reaction conditions should prioritize inert atmospheres due to the compound's moisture sensitivity .
Q. How should researchers handle and store this compound to ensure stability during experiments?
- Methodological Answer : Store at 2–8°C in airtight containers under an inert gas (e.g., argon) to prevent degradation from moisture and oxygen . For short-term use, -20°C storage is acceptable, but repeated freeze-thaw cycles should be avoided . Handling in a glovebox or desiccator is recommended for hygroscopic batches .
Q. What spectroscopic methods are recommended for characterizing the structure and purity of this compound?
- Methodological Answer : Use 1H/13C NMR to confirm the pyridine and pyrrolidine moieties (e.g., aromatic protons at δ 8.5–9.0 ppm and aliphatic protons at δ 1.5–3.0 ppm) . High-Resolution Mass Spectrometry (HRMS) validates molecular weight (146.19 g/mol) . FTIR can identify functional groups (e.g., C=N stretches at ~1600 cm⁻¹). Purity assessment via HPLC (≥98%) is critical due to genotoxicity concerns .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported physical properties (e.g., solubility, melting point) of this compound across studies?
- Methodological Answer : Discrepancies in solubility (e.g., ≥30.1 mg/mL in ethanol vs. ≥58.3 mg/mL in water ) may arise from polymorphic forms or impurities. Standardize measurement conditions (e.g., temperature, solvent grade) and verify purity via chromatography . For melting point variations (42–44°C vs. literature reports), differential scanning calorimetry (DSC) under controlled heating rates can identify metastable phases.
Q. What experimental strategies are effective in studying the genotoxic mechanisms of this compound in biological systems?
- Methodological Answer : Employ Ames tests with Salmonella strains (TA98/TA100) to assess mutagenicity . For mechanistic insights, use comet assays to detect DNA strand breaks in mammalian cell lines (e.g., HepG2). To study aromatase inhibition (EC 1.14.14.14), perform in vitro enzymatic assays with human recombinant CYP19A1 and quantify estrogen production via LC-MS . Dose-response studies should account for metabolic activation using S9 liver fractions.
Q. How can computational chemistry approaches be integrated with experimental data to elucidate the reactivity of this compound in complex reactions?
- Methodological Answer : Perform density functional theory (DFT) calculations to map reactive sites (e.g., pyrrolidine nitrogen for electrophilic attacks) and predict reaction pathways . Couple with molecular docking to model interactions with biological targets (e.g., aromatase active sites ). Validate predictions experimentally via kinetic studies (e.g., monitoring reaction intermediates using time-resolved NMR or mass spectrometry).
Comparaison Avec Des Composés Similaires
Chemical Identity :
- Systematic Name : 3-(3,4-Dihydro-2H-pyrrol-5-yl)pyridine
- CAS No.: 532-12-7
- Molecular Formula : C₉H₁₀N₂
- Molecular Weight : 146.19 g/mol
- Structure : Comprises a pyridine ring linked to a partially saturated pyrrolidine ring (3,4-dihydro-2H-pyrrol-5-yl) at the 3-position of pyridine .
Key Properties :
- Storage : Requires protection from light and moisture, stored under inert atmosphere at 2–8°C .
- Hazards : Classified with GHS warnings (H302, H315, H319, H335) for oral toxicity, skin/eye irritation, and respiratory tract irritation .
Comparison with Structural Analogs
Myosmine (3-(4,5-Dihydro-3H-pyrrol-2-yl)pyridine)
- CAS No.: Not explicitly provided in evidence (structurally analogous to 532-12-7).
- Structure : Pyridine linked to a pyrrolidine ring at the 2-position (vs. 3-position in the target compound).
- Role : Hazardous intermediate in nicotine biodegradation by Pseudomonas spp., further degraded to cotinine .
- Key Difference : Positional isomerism alters metabolic pathways and reactivity.
5-Methylmyosmine (3-(3,4-Dihydro-2H-pyrrol-5-yl)-5-methylpyridine)
- CAS No.: 102780-52-9
- Molecular Formula : C₁₀H₁₂N₂
- Molecular Weight : 160.22 g/mol .
- Structure : Methyl substitution at the 5-position of pyridine.
- Applications : Used in pharmacological studies; structurally related to nicotine derivatives .
5-(3,4-Dihydro-2H-pyrrol-5-yl)-2-methylpyridine
- CAS No.: 1232431-65-0
- Molecular Formula : C₁₀H₁₂N₂
- Molecular Weight : 160.22 g/mol .
- Structure : Methyl substitution at the 2-position of pyridine.
- Synthetic Relevance : Intermediate in fine chemical synthesis; higher molecular weight compared to the parent compound .
Cotinine
- Structure: Pyrrolidinone derivative formed via hydroxylation of myosmine .
- Role: Major nicotine metabolite; non-hazardous endpoint in biodegradation pathways .
Data Tables
Table 1: Structural and Physical Properties
Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Substitutions |
---|---|---|---|---|
3-(3,4-Dihydro-2H-pyrrol-5-yl)pyridine | 532-12-7 | C₉H₁₀N₂ | 146.19 | None (parent compound) |
5-Methylmyosmine | 102780-52-9 | C₁₀H₁₂N₂ | 160.22 | 5-methyl on pyridine |
5-(3,4-Dihydro-2H-pyrrol-5-yl)-2-methylpyridine | 1232431-65-0 | C₁₀H₁₂N₂ | 160.22 | 2-methyl on pyridine |
Myosmine | N/A | C₉H₁₀N₂ | 146.19 | Positional isomer (pyrrolidine at pyridine-2) |
Research Findings
Toxicity Profiles
- 3-(3,4-Dihydro-2H-pyrrol-5-yl)pyridine : Classified as harmful if swallowed (H302) and irritating to eyes/skin (H315, H319) .
- Myosmine : Higher hazard due to its role in generating reactive intermediates like 2,3'-dipyridyl .
Ecological Impact
- Both the parent compound and myosmine are biodegraded by Pseudomonas spp., minimizing environmental persistence .
Méthodes De Préparation
Synthetic Methodologies
Cyclocondensation of Pyridine Carbaldehydes with Diamines
A widely applicable method involves the FeCl₃-catalyzed cyclocondensation of pyridine-2-carbaldehyde derivatives with 1,2-diamines. This approach mirrors the pyrrole synthesis reported by the Royal Society of Chemistry, where acetophenone reacts with 1,2-diamino-2-methylpropane in the presence of FeCl₃ to form pyrrole derivatives . Adapting this protocol, pyridine-2-carbaldehyde and 1,3-diaminopropane undergo cyclization under reflux conditions in nitrobenzene, yielding the target dihydropyrrole-pyridine hybrid.
Reaction Conditions
-
Catalyst: FeCl₃ (0.05 mmol per 1 mmol substrate)
-
Solvent: Nitrobenzene
-
Temperature: 140°C (sealed tube)
-
Duration: 24 hours
-
Workup: Aqueous extraction with ethyl acetate, drying over Na₂SO₄, and column chromatography (petroleum ether/ethyl acetate) .
This method achieves moderate yields (~70–77%) , with the electron-deficient pyridine ring facilitating imine formation, followed by cyclodehydration to generate the dihydropyrrole core.
Wittig Reaction-Based Synthesis
Patent literature describes a multi-step route leveraging Wittig olefination and subsequent cyclization . The protocol begins with 2- dioxolan-2-yl-6-ethenyl-pyridine, synthesized via a Wittig reaction between pyridine-2-carbaldehyde and methyltriphenylphosphonium bromide under basic conditions. The ethenyl intermediate undergoes cyclopropanation using trimethylsulfonium iodide, followed by acid hydrolysis to unmask the aldehyde group. Finally, reaction with ammonium acetate in acidic media induces cyclization to form the dihydropyrrole ring.
Key Steps
-
Wittig Olefination:
-
Cyclopropanation:
-
Cyclization:
-
Acid Catalyst: HCl (aqueous)
-
Temperature: Reflux
-
This route offers precise control over stereochemistry but requires rigorous purification after each step, limiting overall efficiency (~50–60% over four steps) .
Zn(OTf)₂-Catalyzed Tandem Cyclization
A tandem approach utilizing Zn(OTf)₂ as a Lewis acid catalyst enables concurrent pyridine and dihydropyrrole ring formation. Starting from 2-acetylpyridine and 1-amino-2-methylpropan-2-ol, the reaction proceeds via imine formation, followed by intramolecular cyclization and aromatization.
Optimized Parameters
The iodine-zinc triflate system promotes both oxidation (for aromatization) and Lewis acid-mediated cyclization, streamlining the synthesis into a single pot.
Comparative Analysis of Synthetic Routes
Method | Catalyst | Temperature | Yield | Advantages | Limitations |
---|---|---|---|---|---|
Cyclocondensation | FeCl₃ | 140°C | 70–77% | One-pot, scalable | Requires high-boiling solvent |
Wittig-Cyclization | Base/Acid | Reflux | 50–60% | Stereochemical control | Multi-step, low overall yield |
Zn(OTf)₂ Tandem | Zn(OTf)₂/I₂ | 140°C | 72–75% | Single-pot, atom-economical | Sensitive to moisture |
Mechanistic Insights
FeCl₃-Catalyzed Cyclocondensation
The mechanism proceeds via:
-
Imine Formation: Reaction of the aldehyde with the diamine generates a Schiff base.
-
Electrophilic Activation: FeCl₃ polarizes the C=N bond, facilitating nucleophilic attack by the amine.
-
Cyclodehydration: Elimination of water forms the dihydropyrrole ring .
Wittig-Cyclization Pathway
-
Olefination: The Wittig reagent converts the aldehyde to an ethenyl group.
-
Cyclopropanation: Sulfonium ylide addition forms a strained cyclopropane intermediate.
-
Ring Expansion: Acid hydrolysis and rearrangement yield the dihydropyrrole .
Industrial-Scale Considerations
For bulk synthesis, the FeCl₃-catalyzed method is preferred due to its one-pot nature and compatibility with continuous flow reactors. However, nitrobenzene’s toxicity necessitates solvent substitution with biodegradable alternatives (e.g., cyclopentyl methyl ether). Patent data highlights the use of toluene-4-sulfonic acid for large-scale esterifications, though this remains untested for the target compound .
Propriétés
IUPAC Name |
2-(3,4-dihydro-2H-pyrrol-5-yl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-2-6-10-8(4-1)9-5-3-7-11-9/h1-2,4,6H,3,5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVYOSBQIPCBNNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=NC1)C2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40309009 | |
Record name | o-Myosmine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40309009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4593-27-5 | |
Record name | 4593-27-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210764 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | o-Myosmine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40309009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.